N-(5-anilino-5-oxopentyl)hydrazinecarboxamide
Description
Properties
CAS No. |
651767-93-0 |
|---|---|
Molecular Formula |
C12H18N4O2 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
5-(hydrazinecarbonylamino)-N-phenylpentanamide |
InChI |
InChI=1S/C12H18N4O2/c13-16-12(18)14-9-5-4-8-11(17)15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,13H2,(H,15,17)(H2,14,16,18) |
InChI Key |
PPNFXOBURNCJLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCNC(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Anilino-5-oxopentanoic Acid
Procedure :
- Reactant : Ethyl 5-oxopentanoate (10 mmol) and aniline (12 mmol) in dichloromethane (DCM) with triethylamine (TEA, 12 mmol) at 0°C.
- Reaction : Stir for 2 h at 0°C, then 4 h at room temperature.
- Workup : Evaporate solvent, hydrolyze ester with NaOH (2M, 20 mL), acidify with HCl to precipitate the acid.
Yield : 85–92%.
Characterization :
Formation of Acyl Chloride
Procedure :
Hydrazinecarboxamide Installation
Procedure :
- Reactant : Acyl chloride (5 mmol) in anhydrous THF added dropwise to hydrazine hydrate (15 mmol) at 0°C.
- Reaction : Stir for 4 h at room temperature.
- Workup : Quench with ice water, extract with ethyl acetate, purify via silica chromatography (CHCl₃:MeOH 9:1).
Yield : 78–85%.
Characterization :
- IR (KBr) : 3284 cm⁻¹ (N–H stretch), 1668 cm⁻¹ (C=O stretch).
- ¹³C NMR (DMSO-d₆) : δ 172.1 (C=O), 167.3 (CONH), 139.2 (Ar–C), 128.4–129.7 (Ar–CH), 45.8 (–CH₂–).
Ultrasound-Assisted Green Synthesis
Direct Condensation Using Ultrasonic Irradiation
Procedure :
- Reactant : 5-Anilino-5-oxopentanoic acid (5 mmol), carbonyldiimidazole (CDI, 5.5 mmol), and hydrazine hydrate (10 mmol) in water-glycerol (6:4, 15 mL).
- Reaction : Sonicate at 20 kHz, 130 W for 20 min.
- Workup : Filter precipitate, wash with cold ethanol.
Yield : 89–94%.
Advantages :
- Time Efficiency : Reduces reaction time from 24 h (conventional) to 20 min.
- Solvent System : Water-glycerol mixture enhances solubility and reduces toxicity.
Comparative Analysis of Methods
| Parameter | Conventional Acyl Chloride | Ultrasound-Assisted |
|---|---|---|
| Reaction Time | 8–10 h | 20 min |
| Yield | 78–85% | 89–94% |
| Solvent | DCM, THF | Water-glycerol |
| Purification | Column chromatography | Filtration |
| Energy Input | High (reflux) | Low (ultrasound) |
Mechanistic Insights
Acylation Step
The nucleophilic aniline attacks the electrophilic carbonyl carbon of ethyl 5-oxopentanoate, facilitated by TEA as a base. Steric hindrance from the pentanoyl chain necessitates prolonged stirring for complete conversion.
Hydrazinolysis
Hydrazine hydrate acts as a bifunctional nucleophile, attacking the acyl chloride to form the hydrazinecarboxamide. Ultrasonic irradiation accelerates this step by enhancing molecular collisions and reducing activation energy.
Challenges and Optimization
- Side Reactions : Over-hydrolysis of acyl chloride to carboxylic acid. Mitigated by using anhydrous conditions and controlled stoichiometry.
- Purification : Silica chromatography is essential for removing unreacted hydrazine and byproducts in conventional methods. Ultrasound-assisted synthesis simplifies purification due to higher selectivity.
Scalability and Industrial Relevance
The ultrasound-assisted method is preferable for large-scale production due to:
- Lower solvent volumes (15 mL vs. 50 mL for conventional).
- Reduced energy consumption (20 min vs. 8 h).
- Eco-friendly profile (water-glycerol solvent).
Chemical Reactions Analysis
Types of Reactions
N-(5-anilino-5-oxopentyl)hydrazinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aniline group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
N-(5-anilino-5-oxopentyl)hydrazinecarboxamide contains an aniline group linked to a pentyl chain, which is further connected to a hydrazinecarboxamide moiety. This structure allows the compound to engage in various chemical reactions, including oxidation, reduction, and substitution.
Mechanism of Action:
- The aniline group can interact with active sites on enzymes or receptors.
- The hydrazinecarboxamide moiety may participate in hydrogen bonding, influencing the activity of molecular targets.
Scientific Research Applications
-
Chemistry:
- Intermediate Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
- Reactivity Studies: It can undergo various reactions that are critical for exploring new synthetic pathways.
-
Biology:
- Enzyme Inhibition Studies: The compound has been investigated for its potential to inhibit specific enzymes, providing insights into its biological activity.
- Protein Interaction Studies: Research indicates that it may modulate protein interactions, which is vital for understanding cellular processes.
-
Pharmaceutical Development:
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines (e.g., SNB-19 and OVCAR-8) with notable percent growth inhibition (PGI) values .
- Neuroprotective Effects: The compound has shown promise in models of neurodegenerative diseases, potentially aiding in the management of conditions like Alzheimer's disease .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound derivatives against several cancer cell lines. The results indicated:
- Compound 6h demonstrated a PGI of 86.61% against SNB-19 cells.
- Moderate activity was observed against OVCAR-8 and other lines, suggesting a broad spectrum of efficacy .
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
Case Study 2: Enzyme Inhibition
Research on enzyme kinetics revealed that this compound exhibits mixed-type inhibition against acetylcholinesterase (AChE), indicating its potential role in treating cognitive disorders .
Mechanism of Action
The mechanism of action of N-(5-anilino-5-oxopentyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The aniline group can bind to active sites of enzymes or receptors, modulating their activity. The hydrazinecarboxamide moiety may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazinecarboxamide Derivatives
Structural Modifications and Substituent Effects
a) N-(2-Chlorophenyl)hydrazinecarboxamide Derivatives
- Example : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (Compound 4) .
- Structural Differences : The presence of a benzodioxole and imidazole group enhances antifungal activity by introducing π-π stacking and hydrogen-bonding interactions.
- Activity : Exhibits potent antifungal properties due to synergistic effects of the benzodioxole (enhanced membrane permeability) and imidazole (targeting fungal cytochrome P450) .
- Lipophilicity : LogP values for tridecyl-substituted analogs are optimized to ≤5 to maintain drug-like properties, whereas bulkier groups (e.g., pentadecyl) exceed this threshold .
b) N-(Substituted Phenyl)hydrazinecarboxamides
- Example : N-(4-Fluorophenyl)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxamide (6a) .
- Synthesis : Ultrasonic irradiation reduces reaction time from 24 hours (conventional) to 5–20 minutes, with yields >90% for electronegative substituents (e.g., 4-F, 4-Cl) .
- Biological Activity : Derivatives with electron-withdrawing groups (e.g., 4-Cl, 3-Cl-4-F) show superior anticancer activity (IC50: 3–7 μM) compared to 5-Fluorouracil (IC50: 32–50 μM) .
c) Metal-Binding Hydrazinecarboxamides
- Example : 2-((2-Hydroxynaphthalen-1-yl)methylene)-N-(4-phenylthiazol-2-yl)hydrazinecarboxamide (L) .
- Functionality : Tridentate binding (amide carbonyl oxygen, azomethine nitrogen, naphthol oxygen) enables stable coordination with Cu(II), Co(II), and Ni(II) ions, enhancing antioxidant and antimicrobial activities .
Pharmacokinetic and Physicochemical Properties
- Lipinski’s Rule: Most hydrazinecarboxamide derivatives, including anticonvulsant analogs (e.g., 2-(substituted benzylidene)-N-phenylhydrazinecarboxamides), comply with the Rule of Five (molecular weight <500, logP <5, ≤5 H-bond donors/acceptors) .
- LogP Trends: N-Tridecyl derivatives: logP ~4.2–4.8 . Chlorophenyl derivatives: logP ~3.5–4.1 . Target compound (N-(5-anilino-5-oxopentyl)): Estimated logP ~2.8–3.5 (lower due to polar oxo and anilino groups).
Biological Activity
N-(5-anilino-5-oxopentyl)hydrazinecarboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its unique structure, which includes a hydrazinecarboxamide moiety linked to an aniline derivative. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various pathological processes. Notably, compounds with similar structures have been shown to act as inhibitors of receptor tyrosine kinases, which are crucial in cancer progression and angiogenesis.
Key Mechanisms:
- VEGFR2 Inhibition : Related compounds have demonstrated inhibition of the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a pivotal role in tumor angiogenesis and growth .
- Antiproliferative Effects : Studies indicate that hydrazine derivatives exhibit antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology.
Biological Activity Data
Research has documented the biological activities of this compound through various assays. Below is a summary table of the compound's activity against different biological targets:
| Biological Target | Activity | Reference |
|---|---|---|
| VEGFR2 | Inhibitory | |
| Cancer Cell Lines (e.g., HT29) | Antiproliferative | |
| Bacterial Strains | Antibacterial | |
| Fungal Strains | Antifungal |
Case Studies and Research Findings
Several studies have investigated the potential therapeutic applications of this compound. Here are notable case studies:
- In Vitro Studies on Cancer Cells :
- Antimicrobial Activity :
- Structure-Activity Relationship (SAR) :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-anilino-5-oxopentyl)hydrazinecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic addition of hydrazide intermediates to isocyanates or isothiocyanates under reflux in absolute ethanol, as demonstrated in analogous hydrazinecarboxamide syntheses . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios. For example, reflux conditions (70–80°C) and equimolar ratios of hydrazide to aryl isocyanate precursors improve yield . Monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography are critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the hydrazinecarboxamide backbone and substituent positions, with characteristic peaks for NH groups (δ 8.5–10.5 ppm) and carbonyl carbons (δ 160–170 ppm) . Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer : Initial screening includes in vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., MCF-7 for breast cancer) to assess antiproliferative activity . Antioxidant potential can be measured via DPPH radical scavenging assays . Dose-response curves (IC₅₀ values) and comparison to positive controls (e.g., doxorubicin) establish baseline efficacy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
- Methodological Answer : Systematic modification of the anilino or hydrazinecarboxamide moieties can reveal key pharmacophores. For example:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring enhances electrophilic interactions with target proteins .
- Linker Optimization : Varying the pentyl chain length or introducing heteroatoms (e.g., oxygen) improves solubility and bioavailability .
Quantitative SAR (QSAR) models using descriptors like logP, polar surface area, and H-bond donors predict bioavailability and target binding .
Q. What computational strategies are used to predict binding modes and target proteins?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against crystallographic protein structures (e.g., EGFR or tubulin) identifies potential binding pockets and interaction residues (e.g., hydrogen bonds with Thr790 or hydrophobic contacts with Phe723) . Molecular dynamics (MD) simulations (100 ns trajectories) assess binding stability and conformational changes . Density functional theory (DFT) calculations optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) .
Q. How can contradictory data in pharmacological studies be resolved?
- Methodological Answer : Contradictions (e.g., variable IC₅₀ values across cell lines) require:
- Dose-Response Reproducibility : Replicate experiments under standardized conditions (e.g., serum-free media, controlled passage numbers) .
- Mechanistic Validation : Use Western blotting to confirm target modulation (e.g., apoptosis markers like caspase-3) .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., hydrazinecarboxamide derivatives in ) to identify trends or outliers.
Q. What advanced analytical methods resolve structural ambiguities in synthetic intermediates?
- Methodological Answer : X-ray crystallography provides unambiguous confirmation of molecular geometry and stereochemistry . For unstable intermediates, LC-MS/MS with collision-induced dissociation (CID) or source-induced dissociation (SID) characterizes fragmentation pathways . 2D NMR techniques (e.g., COSY, NOESY) clarify proton-proton correlations in complex spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
